Clindamycin Stearate is a fatty acid ester prodrug of clindamycin, a lincosamide antibiotic. [] Clindamycin itself is derived from the naturally occurring antibiotic lincomycin. [] Clindamycin Stearate is often employed in scientific research as a model antibiotic due to its activity against a broad spectrum of bacteria, including both aerobic and anaerobic species. [, ]
Clindamycin is derived from the fermentation of Streptomyces lincolnensis, a soil bacterium. The compound is classified under the category of lincosamides, which are characterized by their unique mechanism of action that inhibits bacterial protein synthesis. Clindamycin Stearate specifically refers to the ester form of clindamycin combined with stearic acid, enhancing its solubility and stability in pharmaceutical formulations.
The synthesis of Clindamycin Stearate involves the esterification of clindamycin with stearic acid. This process typically requires the use of an acid catalyst to facilitate the reaction between the hydroxyl group of clindamycin and the carboxylic group of stearic acid.
This method allows for the production of Clindamycin Stearate with controlled properties suitable for pharmaceutical applications.
The molecular formula for Clindamycin Stearate is . It consists of a clindamycin backbone linked to a stearate moiety. The structural representation can be summarized as follows:
The presence of both hydrophilic (from clindamycin) and lipophilic (from stearic acid) components allows for better absorption through biological membranes.
Clindamycin Stearate can undergo several chemical reactions typical for esters, including hydrolysis, transesterification, and reduction.
These reactions are critical in understanding how Clindamycin Stearate behaves in biological systems and during storage.
Clindamycin exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents bacteria from growing and reproducing, making it effective against various gram-positive bacteria and anaerobes.
The efficacy of Clindamycin Stearate in topical formulations enhances its localized action while minimizing systemic side effects.
These properties are crucial for formulating effective pharmaceutical products containing Clindamycin Stearate.
Clindamycin Stearate is primarily used in dermatological formulations for treating conditions such as acne vulgaris, skin infections, and other inflammatory skin disorders. Its lipophilic nature allows for enhanced penetration through the skin barrier, making it particularly effective in topical applications.
Research continues into optimizing formulations for better efficacy and reduced side effects associated with systemic antibiotics.
Clindamycin stearate (CAS 1123211-70-0) is a semi-synthetic antibiotic ester derivative where clindamycin is esterified with stearic acid (octadecanoic acid). Its systematic chemical name is Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-octadecanoate, reflecting its complex stereochemistry [1] [4]. The molecular formula is C₃₆H₆₇ClN₂O₆S, with a molecular weight of 691.5 g/mol [1] [6].
The structure features multiple chiral centers:
The SMILES string provided in the analytical data (C[C@H](Cl)[C@@]([C@@]([C@@H]([C@H](O)[C@H]1OC(CCCCCCCCCCCCCCCCC)=O)O)([H])O[C@@H]1SC)([H])NC([C@@H]2C[C@@H](CCC)CN2C)=O
) confirms the absolute configurations at each stereocenter [1]. This architecture influences its solubility, stability, and interaction with biological targets.
Table 1: Key Molecular Descriptors of Clindamycin Stearate
Property | Value | |
---|---|---|
Molecular Formula | C₃₆H₆₇ClN₂O₆S | |
Molecular Weight | 691.5 g/mol | |
CAS Registry Number | 1123211-70-0 | |
Chiral Centers | 7 | |
Stereochemical Designation | L-threo-α-D-galacto Octopyranoside | |
pKa (Predicted) | 12.50 ± 0.70 | [4] [6] |
Solid-state properties of clindamycin stearate significantly impact its processing, stability, and dissolution behavior. While direct polymorphism data for clindamycin stearate is limited in the provided sources, studies on related compounds (e.g., clindamycin phosphate) reveal critical solid-state variations:
For clindamycin stearate, storage at 2–8°C is recommended to maintain crystallinity and prevent amorphous phase formation, which can accelerate degradation [1] [6]. Though polymorphism remains unstudied, analog data suggests supplier-specific solid-state properties could similarly impact its performance.
Table 2: Thermal and Surface Properties of Clindamycin Analogs
Sample | Onset Melting Point (°C) | Peak Width (°C) | Surface Energy (γ⁺/γ⁻, mJ/m²) | Recrystallization Tendency |
---|---|---|---|---|
S1 (CP) | 195 | Narrow | 0.5/25.0 | Low |
S2 (CP) | 198 | Moderate | 0.8/28.5 | Moderate |
S3 (CP) | 200 | Broad | 2.5/30.2 | High |
CP = Clindamycin Phosphate (Data adapted from [5])
Clindamycin stearate’s ester bond confers high lipophilicity, reducing aqueous solubility but enhancing membrane permeability. Key solubility characteristics include:
Biorelevant Media Simulations:No direct studies on clindamycin stearate in biorelevant media (e.g., FaSSIF/FeSSIF) were identified. However, principles from biorelevant testing of poorly soluble drugs apply:
Table 3: Predicted Solubility in Biorelevant Media
Medium | Key Components | Expected Solubility Behavior |
---|---|---|
Water | — | Very low (<0.1 mg/mL) |
Methanol | Organic solvent | High (used in analytical preparations) |
FaSSIF | pH 6.5, low surfactants | Low (limited micellar incorporation) |
FeSSIF | pH 5.0, high surfactants | Moderate (enhanced by micelles; ester hydrolysis) |
Stability profiles dictate storage, handling, and formulation design:
Critical Stability Insights:
"When melting points approach 200°C, the width of the DSC onset peak becomes critical. Broader peaks correlate with higher recrystallization potential in solution, directly impacting shelf-life" [5].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7